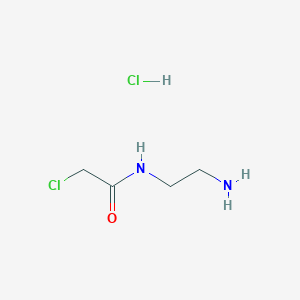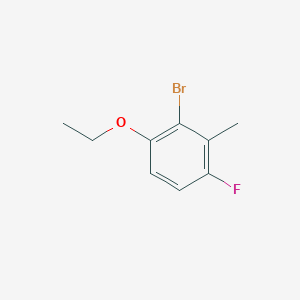
1,3-Dimethyl-5-phenylethynyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-phenylethynyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a phenylethynyl group. This compound belongs to the class of alkynylbenzenes and is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds, such as phenylene ethynylene dendrimers, undergo a process called photoisomerisation . This process involves a cascade of crossings among bright electronic states, primarily mediated by rigid acetylenic stretching modes .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20628 , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dimethyl-5-phenylethynyl-benzene. For instance, the compound’s safety data sheet suggests that personal protective equipment should be used when handling the compound, and it should be stored properly to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-phenylethynyl-benzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 1,3-dimethyl-5-iodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine.
Suzuki-Miyaura Coupling Reaction: Another approach involves the coupling of 1,3-dimethyl-5-bromobenzene with phenylboronic acid using a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-phenylethynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
1,3-Dimethyl-5-phenylethynyl-benzene has found applications in various fields of research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-5-phenylbenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,3-Dimethyl-5-phenylethoxybenzene: Contains an ethoxy group instead of an ethynyl group, leading to variations in chemical behavior and uses.
Uniqueness
1,3-Dimethyl-5-phenylethynyl-benzene is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas.
属性
IUPAC Name |
1,3-dimethyl-5-(2-phenylethynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-10-14(2)12-16(11-13)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQGNDTXHTIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)

![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)







